molecular formula C7H6BrNO3 B12951970 2-((3-Bromopyridin-4-yl)oxy)acetic acid

2-((3-Bromopyridin-4-yl)oxy)acetic acid

Cat. No.: B12951970
M. Wt: 232.03 g/mol
InChI Key: LHUUNDOKTGFQLJ-UHFFFAOYSA-N
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Description

2-((3-Bromopyridin-4-yl)oxy)acetic acid is a chemical compound with the molecular formula C7H6BrNO3. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound has gained attention in scientific research due to its potential biological activity and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Bromopyridin-4-yl)oxy)acetic acid typically involves the reaction of 3-bromopyridine with chloroacetic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the bromine atom on the pyridine ring is replaced by the chloroacetic acid moiety .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((3-Bromopyridin-4-yl)oxy)acetic acid can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-((3-Bromopyridin-4-yl)oxy)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cell function and signaling pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2-((3-Bromopyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to modulate various biological processes through its interaction with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    2-Bromopyridine-4-carboxylic acid: Similar in structure but with a carboxylic acid group instead of the acetic acid moiety.

    3-Bromopyridine-4-carboxylic acid: Another similar compound with a different substitution pattern on the pyridine ring.

Uniqueness

2-((3-Bromopyridin-4-yl)oxy)acetic acid is unique due to its specific substitution pattern and the presence of both bromine and acetic acid functionalities. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C7H6BrNO3

Molecular Weight

232.03 g/mol

IUPAC Name

2-(3-bromopyridin-4-yl)oxyacetic acid

InChI

InChI=1S/C7H6BrNO3/c8-5-3-9-2-1-6(5)12-4-7(10)11/h1-3H,4H2,(H,10,11)

InChI Key

LHUUNDOKTGFQLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1OCC(=O)O)Br

Origin of Product

United States

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